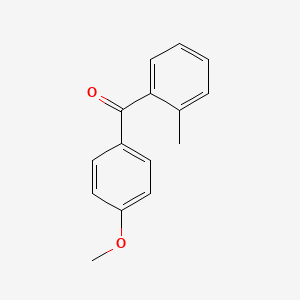
4-Methoxy-2'-methylbenzophenone
Cat. No. B1595422
Key on ui cas rn:
41204-59-5
M. Wt: 226.27 g/mol
InChI Key: VPAQGAOJFZBBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05066818
Procedure details


2-methyl-4'-methoxybenzophenone was prepared by the Friedel-Crafts reaction of ortho-toluoyl chloride and anisole using aluminum chloride as a catalyst and carbon disulfide as the solvent. 11.1 grams (0.05 mole) of the resulting benzophenone was converted to the propargyl alcohol using the method described in Example 1, Step 2. The crude product was mixed with 6 grams of 2-naphthol and 0.1 gram of p-toluene sulfonic acid in 200 milliliters of benzene and the mixture stirred overnight at room temperature. The resultant reaction mixture was poured into an equal volume of aqueous 5 percent sodium hydroxide to remove unreacted naphthol. The organic layer was washed with water and the benzene solvent removed on a rotary evaporator. The resulting oil residue was column chromatographed on silica using a 1:1 mixture of chloroform and hexane as elutant. The photochromic fractions were combined and the product crystallized from a mixture of hexane and diethyl ether. The product (4.8 grams) had a melting range of 131-133° C. NMR analysis of the product confirmed it to be 3(2-methylphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.





[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([C:7](Cl)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:11]1([O:17][CH3:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)C#C.C1C2C(=CC=CC=2)C=CC=1O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>[Cl-].[Al+3].[Cl-].[Cl-].C1C=CC=CC=1.C(=S)=S>[CH3:10][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:14]1[CH:15]=[CH:16][C:11]([O:17][CH3:18])=[CH:12][CH:13]=1)=[O:8] |f:6.7,8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Three
|
Name
|
|
|
Quantity
|
11.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Five
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted naphthol
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the benzene solvent removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 1:1 mixture of chloroform and hexane as elutant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product crystallized from a mixture of hexane and diethyl ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
